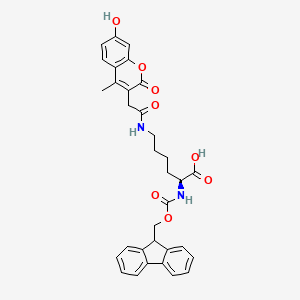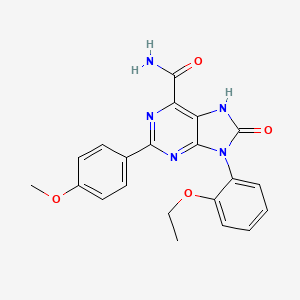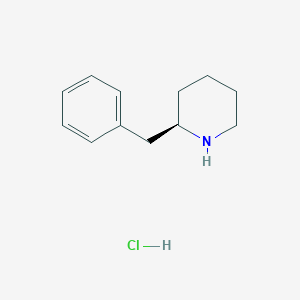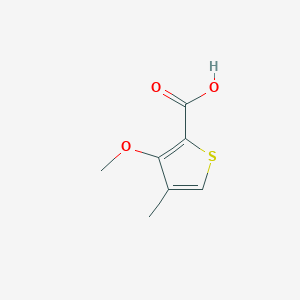
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as CTDP-31, is a synthetic compound that belongs to the class of piperidine carboxamide derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用機序
The mechanism of action of N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is not fully understood. However, it has been proposed that N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may act as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key receptor involved in LTP. N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may also increase the activity of extracellular signal-regulated kinase (ERK), a protein that is involved in the regulation of neuronal plasticity.
Biochemical and Physiological Effects
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been found to enhance LTP and increase the expression of BDNF, as mentioned earlier. It has also been shown to increase the density of dendritic spines, which are structures that are involved in synaptic transmission. These findings suggest that N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may have a positive effect on neuronal plasticity and cognitive function.
実験室実験の利点と制限
One advantage of using N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide in lab experiments is its ability to enhance LTP and increase the expression of BDNF. This makes it a useful tool for studying the mechanisms underlying learning and memory formation. However, one limitation of using N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is its potential toxicity. Studies have shown that high doses of N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide can lead to neuronal death and neuroinflammation. Therefore, it is important to use N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide at appropriate doses and to monitor its toxicity in lab experiments.
将来の方向性
There are several future directions for N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide research. One direction is to investigate its therapeutic potential for cognitive disorders such as Alzheimer's disease. Another direction is to study its effects on other neurotransmitter systems, such as the dopaminergic and serotonergic systems. Additionally, further research is needed to understand the mechanism of action of N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide and to develop more selective and potent derivatives of the compound.
Conclusion
In conclusion, N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide is a synthetic compound that has potential applications in scientific research, particularly in the field of neuroscience. It has been found to enhance LTP, increase the expression of BDNF, and have a positive effect on neuronal plasticity and cognitive function. However, its potential toxicity must be taken into consideration when using it in lab experiments. Future research should focus on investigating its therapeutic potential for cognitive disorders and understanding its mechanism of action.
合成法
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-phenylacetyl chloride with 1-methylpiperidine-3-carboxylic acid to form an intermediate. This intermediate is then reacted with 1-cyano-2-methylpropylamine to produce N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide. The synthesis method has been optimized to yield high purity and yield of the final product.
科学的研究の応用
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance long-term potentiation (LTP), a process that is crucial for learning and memory formation. N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These findings suggest that N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide may have therapeutic potential for cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-14(2)17(12-20)21-19(24)16-9-6-10-22(13-16)18(23)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-17H,6,9-11,13H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXPPQBCWOKUQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1CCCN(C1)C(=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-1-(2-phenylacetyl)piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![9-benzyl-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408848.png)


![2-[[1-[5-(Trifluoromethyl)pyridin-2-yl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2408853.png)

![2,6-dichloro-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]pyridine-3-carboxamide](/img/structure/B2408855.png)
![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)
![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)